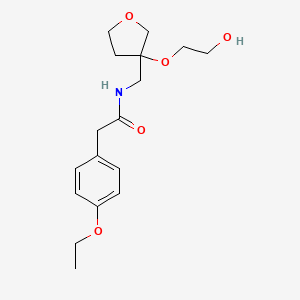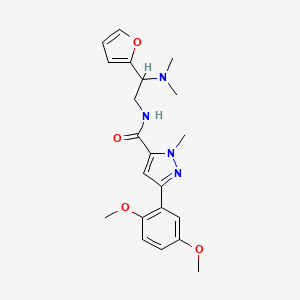
N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide, also known as BB-1, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. BB-1 belongs to the class of compounds known as benzamides and has been shown to exhibit a range of biological activities that make it a promising candidate for further investigation.
Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis : The chemoselective monoacetylation process, which involves similar compounds, is crucial for synthesizing intermediates in antimalarial drug production. A study demonstrated the efficiency of using immobilized lipase for this process, highlighting the role of similar acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).
Synthesis and Pharmacological Assessment : N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide-like compounds have been synthesized for potential applications in cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The structural assignments and pharmacological assessments of these compounds reveal their potential in medicinal chemistry (Rani et al., 2016).
Inhibiting Vascular Endothelial Growth Factor (VEGF-A) : Derivatives of benzophenone-thiazole, structurally related to N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide, have shown potent VEGF-A inhibitory activities. This is significant in developing treatments for diseases where VEGF-A plays a role, such as certain types of cancer (Prashanth et al., 2014).
Catalyst Preparation in Chemical Synthesis : The preparation of catalysts involving benzoyl acetamide derivatives is crucial in the synthesis of complex organic compounds. This application is evident in the preparation of pincer catalysts for ketone reduction, demonstrating the compound's utility in advanced organic synthesis and catalysis (Facchetti et al., 2016).
Synthesis of α-Ketoamide Derivatives : The compound's derivatives are utilized in synthesizing α-ketoamide derivatives, showcasing its role in producing novel chemical entities with potential biological activities (El‐Faham et al., 2013).
Herbicide Efficacy and Soil Interaction : Studies involving acetamide derivatives like alachlor and metolachlor, which share structural similarities, provide insights into the interaction of these compounds with soil properties, influencing their herbicidal efficacy (Peter & Weber, 1985).
properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrNO3/c1-2-28-19-11-8-16(9-12-19)14-22(26)25-21-13-10-18(24)15-20(21)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTNTXOCHRWMNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2657498.png)
![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2657501.png)

![2-[Methyl(2-phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2657507.png)
![2-{2-[(2-Phenylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B2657508.png)


![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2657512.png)
![5,6-Dimethyl-1-[(2-methylphenyl)methyl]benzimidazole](/img/structure/B2657514.png)


![3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B2657517.png)